N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The thioacetamide side chain is linked to a phenethyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c27-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18-23-24-21(26(18)25-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYJKZWUQCRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the phenethyl and thioacetamide groups.
For instance, acetic anhydride can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in glacial acetic acid, and the reaction mixture is heated under reflux at 120°C for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Key Reaction Types
The compound exhibits reactivity in several fundamental chemical processes:
Reaction Conditions Optimization
Optimal reaction parameters are critical for efficiency and selectivity:
Structural Characterization
Analytical techniques confirm reaction outcomes and compound integrity:
Biological and Chemical Implications
While the focus is on chemical reactivity, related compounds (e.g., triazolo-thiadiazine derivatives) show potent cytotoxicity against cancer cells (e.g., IC₅₀ = 0.39 μM for MCF-7 cells), highlighting the importance of structural optimization in medicinal chemistry . The thioacetamide group’s reactivity may contribute to these biological effects through enzyme inhibition or covalent binding .
This compound’s synthesis and reactivity underscore the role of multi-step organic chemistry in creating biologically active molecules. Further research into its reaction pathways could enhance its therapeutic potential.
Scientific Research Applications
Cytotoxic Activity
Research indicates that N-phenethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-phenethyl derivative | HeLa | 29 |
| N-phenethyl derivative | MCF-7 | 73 |
These results suggest that structural modifications can enhance the lipophilicity and interaction with biological targets, leading to increased cytotoxicity against cancer cells .
Anti-inflammatory Properties
N-phenethyl derivatives have shown potential as anti-inflammatory agents. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests their potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole-based compounds and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications in side chains significantly influenced the cytotoxic profile .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For instance, introducing electron-withdrawing groups on the triazole ring improved potency against certain cancer types .
Mechanism of Action
The mechanism of action of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of c-Met and Pim-1, which are enzymes involved in cell proliferation and survival. By binding to the ATP-binding sites of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among analogs include:
- Triazolo-pyridazine core substituents : Phenyl, methyl, pyridinyl, or trifluoromethyl groups.
- Acetamide side chain : Methyl, phenethyl, oxolanylmethyl, or thiiazine-containing substituents.
- Heterocyclic modifications : Inclusion of thiadiazole or thiiazine moieties.
Table 1: Structural Features of Selected Analogs
C1632 (Lin28-1632)
- Mechanism : Blocks Lin-28/let-7 interaction, rescuing let-7 tumor suppressor function.
- Effects :
- Structural Advantage : Methyl groups enhance membrane permeability, critical for intracellular target engagement.
Heparanase Inhibitors (e.g., ITP)
- Mechanism : Targets heparanase, an enzyme promoting cancer metastasis.
- Contrast with Main Compound : The main compound’s triazolo-pyridazine core may favor different target interactions compared to thiadiazole-based inhibitors.
Thiiazine-Containing Analog
- Potential Mechanism: Thiiazine moiety may facilitate hydrogen bonding or metal coordination, enhancing heparanase inhibition .
Pyridinyl-Substituted Analog
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity :
- Metabolic Stability :
- Trifluoromethyl-substituted analogs (e.g., ’s compound) exhibit enhanced stability due to fluorine’s metabolic resistance .
Biological Activity
N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure
The compound is characterized by a phenethyl moiety linked to a thioacetamide group, which is further connected to a triazolo-pyridazine structure. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and anxiolytic effects. The specific biological activities of this compound are summarized below:
Anticancer Activity
Several derivatives of triazolo-pyridazines have shown promising anticancer properties. For example:
- Cytotoxicity : Studies have reported that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.39 µM to 42.30 µM against MCF7 and A549 cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo derivative 1 | MCF7 | 0.39 |
| Triazolo derivative 2 | A549 | 26 |
| N-phenethyl derivative | Various | TBD |
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Kinases : Some derivatives act as inhibitors of key kinases involved in cancer progression (e.g., Aurora-A kinase), which is crucial for mitosis and cell division .
Case Studies
- Study on Cytotoxicity : In a recent study evaluating the cytotoxic effects of N-phenethyl derivatives on various cancer cell lines including MCF7 and NCI-H460, significant inhibition was observed with IC50 values indicating strong potential for further development as anticancer agents .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of related compounds. These studies often reveal the pharmacokinetics and biodistribution of the drug in vivo.
Q & A
Basic: What are the recommended synthetic routes for N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and what challenges arise during purification?
The synthesis typically involves coupling [1,2,4]triazolo[4,3-b]pyridazine derivatives with thioacetamide intermediates. A key step is the nucleophilic substitution of a halogen (e.g., Cl or Br) at the 6-position of the triazolopyridazine core with a thiol-containing intermediate, followed by phenethyl group introduction. Challenges include:
- Regioselectivity : Ensuring substitution occurs at the 6-position of the triazolopyridazine ring, as competing reactions at other positions (e.g., 3-phenyl group) may reduce yield .
- Purification : Hydrophobic byproducts (e.g., unreacted aryl halides) require silica gel chromatography with gradients of ethyl acetate in hexane. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical for verifying purity .
Advanced: How does structural modification of the triazolopyridazine core affect biological activity, and what assays validate these effects?
Modifications to the triazolopyridazine scaffold (e.g., substituents at the 3- or 6-position) significantly alter target binding. For example:
Validation : Use orthogonal assays (e.g., SPR for binding, cell-based luciferase reporters for transcriptional inhibition) to confirm target engagement .
Basic: What in vitro models are suitable for initial antiproliferative activity screening of this compound?
- Cancer stem cell (CSC) models : Tumorsphere formation assays in breast cancer cell lines (e.g., MDA-MB-231) to assess inhibition of self-renewal .
- Differentiation assays : Measure let-7 miRNA upregulation via qPCR in embryonic stem cells (ESCs), as the compound may rescue Lin28-mediated repression .
Advanced: How can researchers resolve contradictions in activity data between enzymatic and cellular assays?
Discrepancies (e.g., strong enzymatic inhibition but weak cellular activity) may arise due to:
- Off-target effects : Counter-screening against related kinases (e.g., JAK2, EGFR) using selectivity panels .
- Cellular permeability : Quantify intracellular concentrations via LC-MS/MS; modify the phenethyl group to enhance membrane penetration .
- Metabolic instability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfide oxidation) .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24h) and analyze via UPLC-MS to detect hydrolysis (amide bond cleavage) or oxidation (sulfide → sulfoxide) .
- Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound using a stable isotope internal standard .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Mask the thioacetamide group with a labile ester (e.g., pivaloyloxymethyl) to improve oral absorption .
- Bivalent binding : Link two triazolopyridazine units via a flexible spacer to enhance BRD4 affinity (e.g., AZD5153, BRD4 IC₅₀: 0.5 nM) .
Basic: How should researchers design dose-response experiments to evaluate efficacy in xenograft models?
- Dosing regimen : Administer orally (10–50 mg/kg, BID) in immunodeficient mice bearing patient-derived xenografts (PDX).
- Endpoint analysis : Harvest tumors for IHC (c-Myc downregulation) and RNA-seq (let-7 target activation) .
Advanced: What computational tools predict binding modes of this compound to epigenetic targets like BRD4?
- Molecular docking : Use Schrödinger Glide with BRD4 BD1/BD2 crystal structures (PDB: 5U3M) to prioritize substituents favoring H-bonding (e.g., acetamide with Asn140) .
- MD simulations : Assess triazolopyridazine flexibility in the acetyl-lysine binding pocket (GROMACS, 100 ns trajectories) .
Basic: What are the recommended storage conditions to ensure compound integrity?
Store as a lyophilized solid at -20°C under argon. For DMSO stock solutions (10 mM), aliquot to avoid freeze-thaw cycles and confirm stability via NMR (monthly) .
Advanced: How can researchers leverage structural analogs to mitigate toxicity observed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
